molecular formula C17H37NO3 B095486 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL CAS No. 18448-68-5

1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL

Cat. No. B095486
CAS RN: 18448-68-5
M. Wt: 303.5 g/mol
InChI Key: FUVVCZPEOKAHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as "DDAEP" and belongs to the family of surfactants.

Scientific Research Applications

1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL has been extensively studied for its potential applications in various fields such as drug delivery, gene therapy, and nanotechnology. The compound is known to form stable complexes with DNA and RNA, which can be used to deliver therapeutic agents to specific cells and tissues. The surfactant properties of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL also make it suitable for the preparation of nanoparticles and liposomes.

Mechanism Of Action

The mechanism of action of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is not fully understood, but it is believed to involve the disruption of lipid membranes. The compound can insert itself into lipid bilayers and cause structural changes, leading to membrane destabilization and lysis. This property makes it useful for the delivery of therapeutic agents, as it can facilitate the release of drugs from liposomes and nanoparticles.

Biochemical And Physiological Effects

Studies have shown that 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL can cause cytotoxicity and apoptosis in certain cell lines. The compound has also been shown to affect the activity of enzymes such as acetylcholinesterase, which is involved in neurotransmitter signaling. However, the physiological effects of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL are not well understood and require further investigation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL is its ability to form stable complexes with nucleic acids, which can be used for gene delivery and transfection. The compound is also relatively easy to synthesize and purify. However, the cytotoxicity and membrane-disrupting properties of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL can limit its use in certain experiments. Additionally, the effects of the compound on different cell types and tissues need to be further investigated.

Future Directions

There are several potential future directions for research on 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL. One area of interest is the development of more efficient and targeted drug delivery systems using the compound. Another direction is the investigation of the compound's effects on different cell types and tissues to better understand its mechanism of action and potential therapeutic applications. The use of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL in the preparation of nanoparticles and liposomes also holds promise for the development of new materials for various applications.

Synthesis Methods

The synthesis of 1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL involves the reaction between dodecyl bromide and 3-amino-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature. The product is then purified through a series of processes such as filtration, washing, and drying.

properties

CAS RN

18448-68-5

Product Name

1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL

Molecular Formula

C17H37NO3

Molecular Weight

303.5 g/mol

IUPAC Name

1-dodecoxy-3-(2-hydroxyethylamino)propan-2-ol

InChI

InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-14-21-16-17(20)15-18-12-13-19/h17-20H,2-16H2,1H3

InChI Key

FUVVCZPEOKAHJS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCC(CNCCO)O

Canonical SMILES

CCCCCCCCCCCCOCC(CNCCO)O

Other CAS RN

18448-68-5

Origin of Product

United States

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